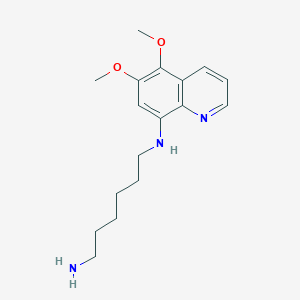![molecular formula C9H10N2O4 B14727125 3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one CAS No. 6305-15-3](/img/structure/B14727125.png)
3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one is a heterocyclic compound that features both furan and oxazolidinone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one typically involves the condensation of 5-(hydroxymethyl)furfural with an appropriate oxazolidinone derivative. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize advanced techniques such as reactive distillation and solid acid catalysts to optimize the reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
Major products formed from these reactions include various furan derivatives, oxazolidinone derivatives, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The furan and oxazolidinone moieties play a crucial role in these interactions, contributing to the compound’s bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)furfural: A precursor in the synthesis of the target compound, known for its reactivity and versatility in organic synthesis.
Oxazolidinones: A class of compounds with similar structural features, widely used in medicinal chemistry for their antibacterial properties.
Uniqueness
3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one is unique due to the combination of furan and oxazolidinone moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes the compound a valuable tool in various research fields .
Propiedades
Número CAS |
6305-15-3 |
|---|---|
Fórmula molecular |
C9H10N2O4 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
3-[[5-(hydroxymethyl)furan-2-yl]methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H10N2O4/c12-6-8-2-1-7(15-8)5-10-11-3-4-14-9(11)13/h1-2,5,12H,3-4,6H2 |
Clave InChI |
SVFXPQIOTICDHF-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)N1N=CC2=CC=C(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


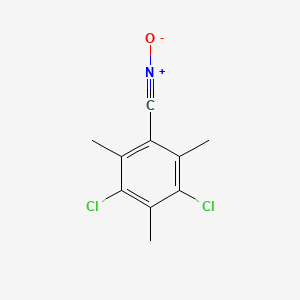
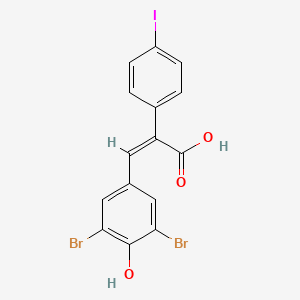

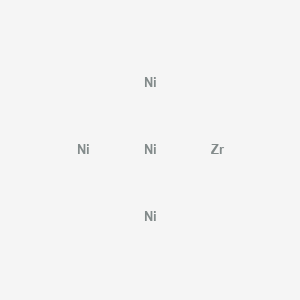
![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)


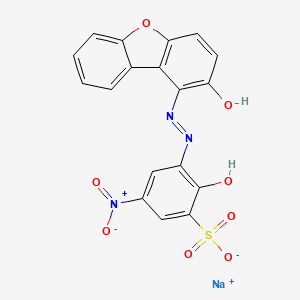

![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
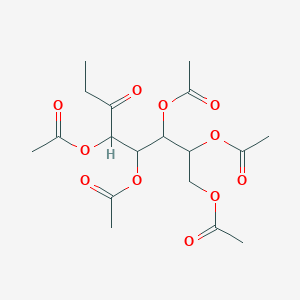
![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
